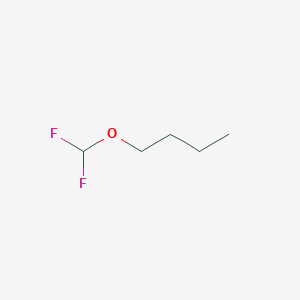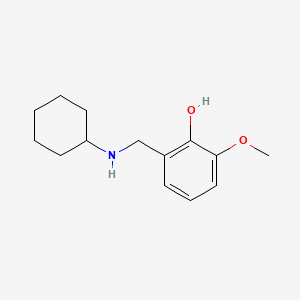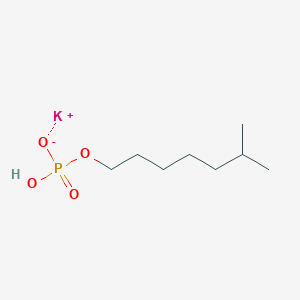
1-(Difluoromethoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)butane is an organic compound characterized by the presence of a difluoromethoxy group attached to a butane chain This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms
Méthodes De Préparation
The synthesis of 1-(Difluoromethoxy)butane typically involves the introduction of the difluoromethoxy group into a butane backbone. One common method is the reaction of butanol with difluoromethyl ether in the presence of a strong base, such as sodium hydride, to facilitate the etherification process. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 1-(Difluoromethoxy)butane exerts its effects involves the interaction of the difluoromethoxy group with various molecular targets. The high electronegativity of fluorine atoms influences the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate biological pathways and alter the activity of specific proteins .
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)butane can be compared with other fluorinated compounds such as 1-fluorobutane and difluoromethoxylated ketones:
Difluoromethoxylated Ketones:
The uniqueness of this compound lies in its specific combination of the difluoromethoxy group with a butane backbone, which imparts distinct chemical and physical properties that are valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
1481-51-2 |
|---|---|
Formule moléculaire |
C5H10F2O |
Poids moléculaire |
124.13 g/mol |
Nom IUPAC |
1-(difluoromethoxy)butane |
InChI |
InChI=1S/C5H10F2O/c1-2-3-4-8-5(6)7/h5H,2-4H2,1H3 |
Clé InChI |
MZNOZCNMWMZOED-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B14146450.png)



